![molecular formula C14H20N2O4 B2673871 Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid CAS No. 1860028-31-4](/img/structure/B2673871.png)
Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-azabicyclo[221]hept-5-ene); oxalic acid is a chemical compound with the molecular formula C14H20N2O4 It is a derivative of the bicyclic structure 2-azabicyclo[221]hept-5-ene, combined with oxalic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid typically involves the reaction of 2-azabicyclo[2.2.1]hept-5-ene with oxalic acid under controlled conditions. The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete reaction and high yield. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or other oxygenated derivatives, while reduction may produce amines or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-ene: The parent compound without the oxalic acid moiety.
Oxalic Acid: A simple dicarboxylic acid used in various chemical reactions.
Uniqueness
Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid is unique due to its combination of the bicyclic structure with oxalic acid, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Eigenschaften
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-ene;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H9N.C2H2O4/c2*1-2-6-3-5(1)4-7-6;3-1(4)2(5)6/h2*1-2,5-7H,3-4H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAUUSJAWPOZPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1C=C2.C1C2CNC1C=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 4-[(2-chloroacetyl)-(oxan-4-yl)amino]piperidine-1-carboxylate](/img/structure/B2673788.png)
![N-(cyanomethyl)-3-phenyl-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxamide](/img/structure/B2673789.png)
![[1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2673790.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673792.png)

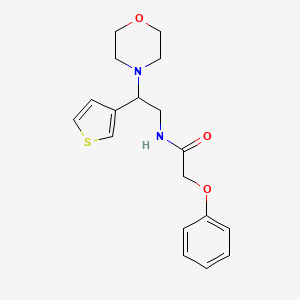
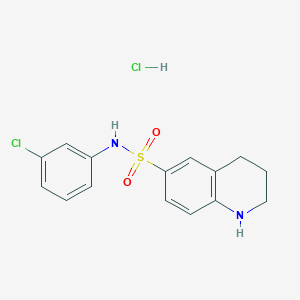
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2673797.png)
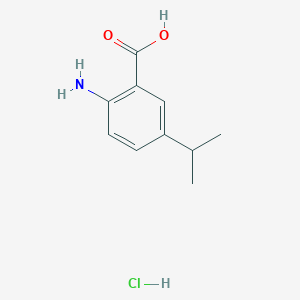
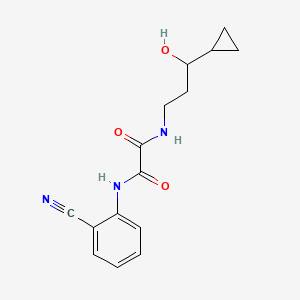
![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide](/img/structure/B2673801.png)
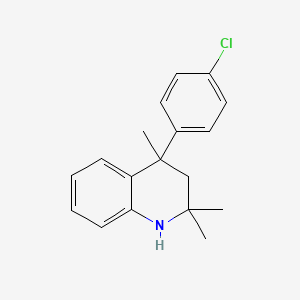
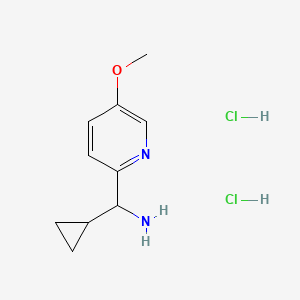
![3-Fluorosulfonyloxy-5-[[(3S,4R)-3-methoxyoxan-4-yl]carbamoyl]pyridine](/img/structure/B2673810.png)
